Dimethyl (2Z)-3-amino-2-pentenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-aminopent-2-enedioate is an organic compound with the molecular formula C7H11NO4 It is a derivative of pentenedioic acid, featuring an amino group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-aminopent-2-enedioate can be synthesized through several methods. One common approach involves the reaction of dimethyl maleate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of dimethyl 3-aminopent-2-enedioate may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of high-purity starting materials and optimized reaction parameters is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-aminopent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Dimethyl 3-aminopent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl 3-aminopent-2-enedioate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester derivative with applications in medicine, particularly for treating multiple sclerosis.
Dimethyl maleate: A related compound used in polymer production and as a chemical intermediate.
Uniqueness
Dimethyl 3-aminopent-2-enedioate is unique due to its combination of an amino group and ester groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable for various applications in research and industry.
Biological Activity
Dimethyl (2Z)-3-amino-2-pentenedioate, also known as DMAPD, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DMAPD, focusing on its synthesis, mechanisms of action, biological effects, and potential applications in medicine.
Chemical Structure and Synthesis
DMAPD is characterized by its unique structure, which features a pentenedioate backbone with an amino group. The synthesis of DMAPD typically involves multi-step organic reactions, often starting from readily available precursors. Common synthetic pathways include:
- Protection of Functional Groups : The amino group is often protected to prevent unwanted reactions during subsequent steps.
- Formation of the Pentenedioate : This step usually involves the reaction of suitable carboxylic acid derivatives with the protected amino compound.
- Deprotection : The final step involves removing the protecting group to yield the active compound.
Enzyme Interaction
DMAPD has been studied for its interactions with various enzymes, particularly those involved in metabolic pathways. Research indicates that DMAPD can act as an inhibitor or activator of specific enzymes, influencing cellular processes such as:
- Antioxidant Activity : DMAPD exhibits potential antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit enzymes like dehydropeptidase I, which plays a role in drug metabolism and renal function. This inhibition can enhance the efficacy of certain antibiotics by preventing their degradation .
Antiproliferative Effects
Recent studies have demonstrated that DMAPD possesses antiproliferative activity against various cancer cell lines. For instance:
- In Vitro Studies : DMAPD has shown significant inhibitory effects on human cancer cell lines such as pancreatic adenocarcinoma and colorectal carcinoma, with IC50 values in the submicromolar range .
Cell Line | IC50 (µM) | Notes |
---|---|---|
Pancreatic Adenocarcinoma | 0.3-1.8 | Strong antiproliferative activity |
Colorectal Carcinoma | 0.4 | Effective against multiple cancer types |
Lung Carcinoma | 0.6 | Exhibited selective toxicity |
Case Studies and Research Findings
- Antioxidant Properties : A study demonstrated that DMAPD could reduce reactive oxygen species in cultured cells, suggesting its role in cellular protection mechanisms .
- Cancer Treatment Potential : In a series of experiments involving various human cancer cell lines, DMAPD derivatives were found to significantly inhibit cell growth and induce apoptosis, indicating its potential as a therapeutic agent in oncology .
- Mechanistic Insights : The binding studies revealed that DMAPD interacts with nucleic acids, leading to alterations in DNA structure and function. This interaction suggests a dual mechanism where DMAPD not only inhibits enzyme activity but also interferes with genetic material, further contributing to its antiproliferative effects .
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
dimethyl (Z)-3-aminopent-2-enedioate |
InChI |
InChI=1S/C7H11NO4/c1-11-6(9)3-5(8)4-7(10)12-2/h3H,4,8H2,1-2H3/b5-3- |
InChI Key |
CIDSYVVJNVVERM-HYXAFXHYSA-N |
Isomeric SMILES |
COC(=O)C/C(=C/C(=O)OC)/N |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.